1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine
Description
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is a piperazine derivative featuring a benzyl group substituted with bromine and methoxy groups at the 4- and 3-positions, respectively, and a methyl group on the piperazine ring. Piperazine derivatives are known for their versatility in drug design, enzyme inhibition, and as psychoactive substances .
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[(4-bromo-3-methoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
AYSAKPAILMBPKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds or alcohols.
Scientific Research Applications
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The bromine and methoxy groups may play a role in binding to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs vary in substituent type, position, and piperazine modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Piperazine Derivatives
Substituent Impact :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding compared to smaller halogens .
- Methoxy Group: The 3-OCH₃ group in the target compound could improve solubility via hydrogen bonding, contrasting with non-polar substituents like halogens.
- Benzyl vs. Phenyl : The benzyl group (CH₂-linked) increases flexibility and lipophilicity compared to rigid phenyl derivatives .
Pharmacological and Functional Comparisons
Key Observations :
- Immunomodulation: The naphthaleneoxypropargyl analog () activates immune cells, suggesting that bulky aromatic groups on piperazine enhance immunostimulatory effects.
- Enzyme Inhibition : Chlorine at the 2-position () improves CYP2A13 binding, likely due to optimal steric and electronic interactions.
- Agrochemical Use : Thiocarbamoyl derivatives () act as herbicide safeners, highlighting the role of sulfur-containing groups in enzyme protection.
Biological Activity
1-(4-Bromo-3-methoxybenzyl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring substituted with a brominated methoxybenzyl group. Its chemical structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 271.17 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation.
- IC50 Values : The compound exhibited IC50 values ranging from 0.126 μM to 2.95 μM against different cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The biological activity is believed to stem from its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit WEE1 kinase, a critical regulator of the cell cycle:
- WEE1 Kinase Inhibition : The inhibition of WEE1 leads to premature entry into mitosis, which can be detrimental to cancer cells with DNA damage .
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of the compound were evaluated in animal models. Key findings include:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration .
- Toxicity Assessment : No acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg .
Comparative Efficacy Against Other Compounds
The efficacy of this compound was compared with other known anticancer agents in several studies:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.126 | High |
| 5-Fluorouracil | 17.02 | Low |
| Abemaciclib | 2.95 | Moderate |
These results suggest that the compound may offer a better therapeutic window due to its higher selectivity and lower toxicity profile compared to conventional therapies.
Case Study 1: Triple-Negative Breast Cancer (TNBC)
In a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups . The study indicated that it could be a viable candidate for further development in treating aggressive breast cancer types.
Case Study 2: Antibacterial Activity
In addition to anticancer properties, preliminary investigations into the antibacterial effects showed that derivatives of this compound exhibited varying degrees of activity against XDR-Salmonella Typhi:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| Compound D | 6.25 | 12.5 |
These findings suggest that certain derivatives may possess significant antibacterial properties, warranting further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
